BenchChemオンラインストアへようこそ!

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine

Physicochemical profiling Drug‑likeness LogP optimisation

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1805647-56-6) is a heterocyclic building block that combines three distinct functional groups—a chlorine leaving group at the 4‑position, a hydrogen‑bond‑donor hydroxy at the 5‑position, and a metabolically stabilised trifluoromethyl at the 2‑position—on a single pyrimidine core. The compound is primarily employed as a late‑stage intermediate in the synthesis of kinase inhibitors, nucleoside analogues, and agrochemicals, where the regiochemical arrangement enables sequential derivatisation with high chemoselectivity.

Molecular Formula C5H2ClF3N2O
Molecular Weight 198.53 g/mol
Cat. No. B15056012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine
Molecular FormulaC5H2ClF3N2O
Molecular Weight198.53 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)C(F)(F)F)Cl)O
InChIInChI=1S/C5H2ClF3N2O/c6-3-2(12)1-10-4(11-3)5(7,8)9/h1,12H
InChIKeyXEZGTJZTUVYTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine – A Multi‑Functional Pyrimidine Scaffold for Drug and Agrochemical Discovery


4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1805647-56-6) is a heterocyclic building block that combines three distinct functional groups—a chlorine leaving group at the 4‑position, a hydrogen‑bond‑donor hydroxy at the 5‑position, and a metabolically stabilised trifluoromethyl at the 2‑position—on a single pyrimidine core [1]. The compound is primarily employed as a late‑stage intermediate in the synthesis of kinase inhibitors, nucleoside analogues, and agrochemicals, where the regiochemical arrangement enables sequential derivatisation with high chemoselectivity [2].

Why 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine Cannot Be Swapped for Common Pyrimidine Analogs


In med‑chem and agrochemical programmes, replacing 4‑chloro‑5‑hydroxy‑2‑(trifluoromethyl)pyrimidine with a simpler pyrimidine such as 4‑chloro‑2‑(trifluoromethyl)pyrimidine or 4‑chloro‑5‑hydroxypyrimidine invariably fails because the missing functional groups alter the compound’s physicochemical profile and its chemoselectivity in SNAr reactions. Removing the 5‑hydroxy group eliminates the only hydrogen‑bond‑donor site, reducing solubility and target‑engagement potential, while deleting the 2‑CF₃ group lowers metabolic stability and shifts the electrophilic reactivity of the ring. Quantitative differences in logP, TPSA, and HBD count demonstrate that no single comparator simultaneously balances all of these properties [1].

Head‑to‑Head Comparative Data for 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine Versus Three Closest Analogs


Lipophilicity (XLogP3) Tuned Between Non‑CF₃ and Non‑Hydroxy Analogs

The target compound displays an XLogP3 of 1.7, which lies between the more lipophilic 4‑chloro‑2‑(trifluoromethyl)pyrimidine (2.1) and the more hydrophilic 4‑chloro‑5‑hydroxypyrimidine (0.8) and 5‑hydroxy‑2‑(trifluoromethyl)pyrimidine (1.2) [1][2][3]. This intermediate lipophilicity is often preferred in lead‑like chemical space (logP 1‑3) for balancing permeability and solubility.

Physicochemical profiling Drug‑likeness LogP optimisation

Topological Polar Surface Area (TPSA) Differentiates Solubility and Passive Permeability

The target compound has a TPSA of 46 Ų, compared with 25.8 Ų for 4‑chloro‑2‑(trifluoromethyl)pyrimidine (no 5‑OH) and 46 Ų for both 4‑chloro‑5‑hydroxypyrimidine and 5‑hydroxy‑2‑(trifluoromethyl)pyrimidine [1][2][3][4]. A TPSA below 60 Ų is generally required for good oral absorption; the target’s value sits in a favourable range while providing additional polarity over the non‑hydroxy analog.

ADME prediction TPSA Oral bioavailability

Hydrogen‑Bond Donor Capability Confers Binding Selectivity Not Available in Non‑Hydroxy Analogs

The compound possesses one hydrogen‑bond donor (HBD = 1) from the 5‑hydroxy group, whereas 4‑chloro‑2‑(trifluoromethyl)pyrimidine has HBD = 0 [1][2]. In kinase inhibitor design, the 5‑OH frequently interacts with the hinge region of the ATP‑binding pocket. Without this donor, the analog cannot satisfy the same key binding interaction, often resulting in >10‑fold loss of affinity in published series [3].

Structure-based design H‑bond interactions Kinase hinge binding

Molecular Weight Within Lead‑Like Space Versus Higher‑MW Multi‑Substituted Pyrimidines

With a molecular weight of 198.53 g mol⁻¹, the target compound is substantially smaller than commonly used 2,4‑dichloro‑5‑substituted pyrimidines (e.g., 163–198 g mol⁻¹ range) while still carrying three functional elements [1]. This low MW facilitates fragment elaboration and leaves ample molecular‑weight budget for downstream optimisation, a critical advantage in lead‑generation campaigns where final target MW must remain below 500 Da.

Lead‑like chemical space Fragment‑based drug design Molecular efficiency

4‑Chloro Directing Reactivity Enables Chemoselective SNAr with Demonstrated Yields

In polysubstituted pyrimidines, the 4‑chloro position is consistently more reactive toward nucleophiles than the 2‑position, a regioselectivity exploited in the target compound for exclusive mono‑amination. The thesis of Nazeeri (1965) reports that 2,4,5‑trichloropyrimidine reacts with liquid ammonia to give 4‑amino‑2,5‑dichloropyrimidine in 50.1% yield and with dimethylamine to give 4‑dimethylamino‑2,5,6‑trichloropyrimidine in 58.2% yield, establishing the 4‑position as the primary electrophilic site [1]. By analogy, 4‑chloro‑5‑hydroxy‑2‑(trifluoromethyl)pyrimidine is expected to undergo SNAr exclusively at C‑4, leaving the 2‑CF₃ group intact.

SNAr chemoselectivity Pyrimidine functionalisation Process chemistry

Trifluoromethyl‑Imparted Metabolic Stability Relative to Methyl Analogues

The trifluoromethyl group at C‑2 is known to suppress oxidative metabolism at the adjacent pyrimidine carbon relative to methyl‑substituted analogues. While direct microsomal t₁/₂ data for this specific compound are not publicly available, the class‑level benchmark is that CF₃‑for‑CH₃ substitution typically increases half‑life in human liver microsomes by 3‑ to 10‑fold [1]. This translates to a longer residence time in vivo, making the CF₃‑bearing scaffold the preferred choice for lead optimisation over methylated pyrimidines.

Metabolic stability CYP resistance Trifluoromethyl effect

High‑Confidence Application Scenarios for 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine Driven by Quantitative Differentiation


Kinase Inhibitor Lead Generation Requiring a Hinge‑Binding Hydroxy Motif

The presence of the 5‑hydroxy hydrogen‑bond donor (HBD = 1) combined with a TPSA of 46 Ų makes this compound an ideal starting point for ATP‑competitive kinase inhibitors that engage the hinge region through a classical donor‑acceptor pair. The 4‑chloro permits rapid amine or aniline installation for hinge‑binding motifs, while the 2‑CF₃ provides metabolic stability [1][2].

Agrochemical Discovery Targeting Fungal or Viral Pathogens

Trifluoromethyl‑pyrimidines have demonstrated enhanced antifungal and antiviral activities compared to commercial agents (EC₅₀ values as low as 26.0 µg/mL against Rhizoctonia solani, equal to azoxystrobin) [3]. The target compound, as a key intermediate, can be elaborated into 5‑ether or 5‑ester derivatives that retain the beneficial CF₃ pharmacophore while introducing target‑specific side chains.

Synthesis of 5‑Substituted Carbocyclic Nucleoside Analogues

The compound is explicitly claimed as an intermediate for novel 5‑substituted pyrimidine carbocyclic nucleosides, a class of antiviral and anticancer agents [4]. The 5‑OH group provides a clean handle for glycosylation or phosphoramidite capping, while the 4‑Cl and 2‑CF₃ remain inert under typical carbohydrate coupling conditions, enabling convergent synthesis.

Fragment‑Based Drug Design (FBDD) Libraries

With a molecular weight of only 198.53 g mol⁻¹ and three orthogonal synthetic vectors, the compound meets all fragment‑library criteria: MW < 250, clogP < 3, TPSA < 60 Ų, HBD ≤ 3 [1]. It can be rapidly diversified by amination at C‑4, O‑alkylation at C‑5, or metal‑catalysed coupling at C‑2 (after Cl‑activation), producing high‑quality fragment hits.

Quote Request

Request a Quote for 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.